5-Ethyl-1-[4-hydroxy-3-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione 5-Ethyl-1-[4-hydroxy-3-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. Edoxudine is activated by viral thymidine kinase to the 5'-monophosphate which is further phosphorylated by cellular enzymes to the 5'-triphosphate, a competitive inhibitor of the viral-coded DNA polymerase.
Edoxudine is a pyrimidine 2'-deoxyribonucleoside.
Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. It is a potent and selective inhibitor of herpes simplex virus type 1 and 2. The obtained product is an antiviral ointment. The activity of edoxudine against herpes simplex virus was first recognized in 1967. It was later recognized to be effective in vivo in a preclinical model of keratitis caused by herpes virus. It was developed by McNeil Pharmaceutical and approved by Health Canada on December 31, 1992. This medication was later discontinued from the market in 1998.
Brand Name: Vulcanchem
CAS No.: 15176-29-1
VCID: VC0526887
InChI: InChI=1S/C11H16N2O5/c1-2-6-3-13(11(17)12-9(6)16)10-7(4-14)8(15)5-18-10/h3,7-8,10,14-15H,2,4-5H2,1H3,(H,12,16,17)
SMILES: CCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)CO
Molecular Formula: C11H16N2O5
Molecular Weight: 256.25 g/mol

5-Ethyl-1-[4-hydroxy-3-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione

CAS No.: 15176-29-1

Inhibitors

VCID: VC0526887

Molecular Formula: C11H16N2O5

Molecular Weight: 256.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

5-Ethyl-1-[4-hydroxy-3-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione - 15176-29-1

CAS No. 15176-29-1
Product Name 5-Ethyl-1-[4-hydroxy-3-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
IUPAC Name 5-ethyl-1-[4-hydroxy-3-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H16N2O5/c1-2-6-3-13(11(17)12-9(6)16)10-7(4-14)8(15)5-18-10/h3,7-8,10,14-15H,2,4-5H2,1H3,(H,12,16,17)
Standard InChIKey XACKNLSZYYIACO-DJLDLDEBSA-N
Isomeric SMILES CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
SMILES CCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)CO
Canonical SMILES CCC1=CN(C(=O)NC1=O)C2C(C(CO2)O)CO
Appearance Solid powder
Melting Point 153 ºC
152.5 °C
Description Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. Edoxudine is activated by viral thymidine kinase to the 5'-monophosphate which is further phosphorylated by cellular enzymes to the 5'-triphosphate, a competitive inhibitor of the viral-coded DNA polymerase.
Edoxudine is a pyrimidine 2'-deoxyribonucleoside.
Edoxudine is a deoxythymidine analog with activity against herpes simplex virus. It is a potent and selective inhibitor of herpes simplex virus type 1 and 2. The obtained product is an antiviral ointment. The activity of edoxudine against herpes simplex virus was first recognized in 1967. It was later recognized to be effective in vivo in a preclinical model of keratitis caused by herpes virus. It was developed by McNeil Pharmaceutical and approved by Health Canada on December 31, 1992. This medication was later discontinued from the market in 1998.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 38.4 mcg/ml
>38.4 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2'-deoxy-beta-D-ribofuranosyl)-5-ethyluracil
2'-deoxy-5-ethyluridine
5-ethyl-1-(2'-deoxyribofuranosyl)uracil
5-ethyl-2'-deoxyuridine
5-ethyldeoxyuridine
edoxudin
edoxudin, (alpha)-isomer
edoxudin, 2-(14)C-labeled
edoxudin, 2-(14)C-labeled, (alpha)-isomer
edoxudin, 4-(14)C-labeled
edoxudin, 4-(14)C-labeled, (alpha)-isome
Reference 1: Kawasaki T, Takahashi M, Yajima H, Mori Y, Kawakami K. Six1 is required for mouse dental follicle cell and human periodontal ligament-derived cell proliferation. Dev Growth Differ. 2016 Aug;58(6):530-45. doi: 10.1111/dgd.12291. Epub 2016 May 31. PubMed PMID: 27241908.
2: Chehrehasa F, Ekberg JA, St John JA. A novel method using intranasal delivery of EdU demonstrates that accessory olfactory ensheathing cells respond to injury by proliferation. Neurosci Lett. 2014 Mar 20;563:90-5. doi: 10.1016/j.neulet.2014.01.043. Epub 2014 Jan 31. PubMed PMID: 24486842.
3: McClain CR, Sim FJ, Goldman SA. Pleiotrophin suppression of receptor protein tyrosine phosphatase-β/ζ maintains the self-renewal competence of fetal human oligodendrocyte progenitor cells. J Neurosci. 2012 Oct 24;32(43):15066-75. doi: 10.1523/JNEUROSCI.1320-12.2012. PubMed PMID: 23100427; PubMed Central PMCID: PMC3700539.
4: Focher F, Lossani A, Verri A, Spadari S, Maioli A, Gambino JJ, Wright GE, Eberle R, Black DH, Medveczky P, Medveczky M, Shugar D. Sensitivity of monkey B virus (Cercopithecine herpesvirus 1) to antiviral drugs: role of thymidine kinase in antiviral activities of substrate analogs and acyclonucleosides. Antimicrob Agents Chemother. 2007 Jun;51(6):2028-34. Epub 2007 Apr 16. PubMed PMID: 17438061; PubMed Central PMCID: PMC1891389.
5: Katona C, Timár F, Oláh J, Bocsi J, Budai B, Otvös L, Kralovánszky J. [Potentiation of 5-fluorouracil efficacy. Molecular mechanisms playing a role in the cytotoxic action of 5-fluorouracil and 5-ethyl-2'-deoxyuridine (EUdR) combination]. Magy Onkol. 2004;48(3):243-51. Epub 2004 Nov 1. Hungarian. PubMed PMID: 15520875.
6: Katona C, Tímár F, Jeney A, Fischel JL, Milano G, Pandi E, Kralovánszky J. Modulation of 5-fluorouracil by 5-ethyl-2'-deoxyuridine on cell lines expressing different dihydropyrimidine dehydrogenase activities. Anticancer Drugs. 1999 Jul;10(6):561-7. PubMed PMID: 10885904.
7: Kralovánszky J, Katona C, Jeney A, Pandi E, Noordhuis P, Erdélyi-Tóth V, Otvös L, Kovács P, Van der Wilt CL, Peters GJ. 5-ethyl-2'-deoxyuridine, a modulator of both antitumour action and pharmacokinetics of 5-fluorouracil. J Cancer Res Clin Oncol. 1999 Dec;125(12):675-84. PubMed PMID: 10592100.
8: Bailey LE, García-Martín ML, Stender H, Ball G. Structural studies of 5-ethyl-2'-deoxyuridine by selective pulse 1H DPFGSE NOE spectroscopy and PM3 calculations. Nucleosides Nucleotides. 1999 Apr-May;18(4-5):1067-8. PubMed PMID: 10432740.
9: Kumar R, Wiebe LI, Knaus EE. Synthesis and antiviral activity of 5-ethyl-5-halo-6-alkoxy-(or azido)-5,6-dihydro-2'-deoxyuridine diastereomers as potential prodrugs to 5-ethyl-2'-deoxyuridine. Arch Pharm (Weinheim). 1997 Aug;330(8):259-63. PubMed PMID: 9361522.
10: Megyeri A, Benkö I, Jeney A, Kralovánszky J, Kovács P. Effect of ethyldeoxyuridine on 5-fluorouracil-induced neutropenia. Acta Physiol Hung. 1996;84(3):309-10. PubMed PMID: 9219619.
11: Cheraghali AM, Morin KW, Kumar R, Knaus EE, Wiebe LI. Accumulation of 5-ethyl-2'-deoxyuridine and its 5,6-dihydro prodrugs in murine lung and its potential clinical application. J Pharm Pharmacol. 1995 Jul;47(7):595-600. PubMed PMID: 8568628.
12: Cheraghali AM, Kumar R, Knaus EE, Wiebe LI. Pharmacokinetics and bioavailability of 5-ethyl-2'-deoxyuridine and its novel (5R,6R)-5-bromo-6-ethoxy-5,6-dihydro prodrugs in mice. Drug Metab Dispos. 1995 Feb;23(2):223-6. PubMed PMID: 7736915.
13: Cheraghali AM, Knaus EE, Wiebe LI. Bioavailability and pharmacokinetic parameters for 5-ethyl-2'-deoxyuridine. Antiviral Res. 1994 Dec;25(3-4):259-67. PubMed PMID: 7710272.
14: Cheraghali AM, Morin KW, Kumar R, Knaus EE, Wiebe LI. Synthesis and biodistribution of [4-14C]-5-bromo-6-methoxy-5,6-dihydro-prodrug derivatives of 5-ethyl-2'-deoxyuridine. Drug Des Discov. 1994 Jul;12(1):53-61. PubMed PMID: 7578807.
15: Cheraghali AM, Kumar R, Wang L, Knaus EE, Wiebe LI. Synthesis, biotransformation, pharmacokinetics, and antiviral properties of 5-ethyl-5-halo-6-methoxy-5,6-dihydro-2'-deoxyuridine diastereomers. Biochem Pharmacol. 1994 Apr 29;47(9):1615-25. PubMed PMID: 8185676.
16: Joly JM, Williams WM. Elimination of the antiviral drug 5-ethyl-2'-deoxyuridine by the isolated perfused rat liver. Drug Metab Dispos. 1991 Nov-Dec;19(6):1058-65. PubMed PMID: 1687011.
17: Sacks SL, Tyrrell LD, Lawee D, Schlech W 3rd, Gill MJ, Aoki FY, Martel AY, Singer J. Randomized, double-blind, placebo-controlled, clinic-initiated, Canadian multicenter trial of topical edoxudine 3.0% cream in the treatment of recurrent genital herpes. Canadian Cooperative Study Group. J Infect Dis. 1991 Oct;164(4):665-72. PubMed PMID: 1894930.
18: Joly JM, Williams WM. High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma. J Chromatogr. 1991 Feb 15;563(2):392-9. Erratum in: J Chromatogr 1991 Apr 19;565(1-2):552. PubMed PMID: 1878072.
19: Cory JG, Halley MC, Jeney A, Lapis K. 5-Hexyl-2'-deoxyuridine blocks the cytotoxic effects of 5-fluorodeoxyuridine or deoxyadenosine in leukemia L1210 cells in culture. Cancer Res. 1990 Aug 1;50(15):4552-6. PubMed PMID: 2142444.
20: Kaul R, Hempel B, De Clercq E. [Penetration and action of edoxudine in vitro and in vivo]. Arzneimittelforschung. 1989 Mar;39(3):366-8. German. PubMed PMID: 2757660.
PubChem Compound 3201
Last Modified Nov 11 2021
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